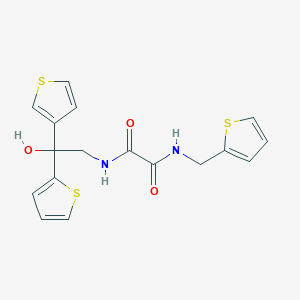

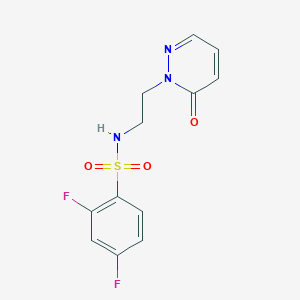

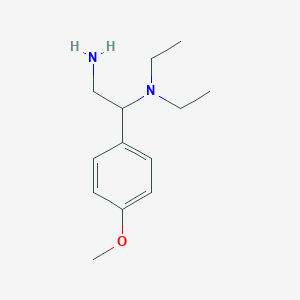

![molecular formula C23H15N3 B2576732 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline CAS No. 914090-70-3](/img/structure/B2576732.png)

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline” is a chemical compound with the molecular formula C23H15N3 . It is also known as 2,6-di(quinolin-8-yl)pyridine .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 2,6-di(quinolin-8-yl)pyridines were prepared via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or via a one-step ring-forming reaction generating the central pyridine ring . Another method involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis

The molecular structure of “8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline” involves 26 atoms and 30 bonds . The structure also suggests the presence of 3 hydrogen bond acceptors and 2 freely rotating bonds .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 519.4±45.0 °C at 760 mmHg, and a flash point of 230.7±21.7 °C . It also has a molar refractivity of 105.4±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 267.9±3.0 cm3 .Applications De Recherche Scientifique

Synthesis Approaches : One study discusses the synthesis of 8-Hydroxy(methoxy)-substituted 2-[6-(1-Methylindol-3-yl)pyridin-2-yl]quinoline ligands, which were synthesized through a combination of SNH reaction and aza-Diels–Alder reaction, with demethylation occurring during the reaction process (Savchuk et al., 2021).

Antifungal Activity : Another research found that diverse 2-pyridinyl quinolines exhibited activities against dermatophytes, with specific compounds showing broad-spectrum action against clinically important fungi (Kouznetsov et al., 2012).

Heteroarylation Methods : A study on heteroarylation of pyridin-2-yl and quinolin2-ylacetonitriles by chloroquinoxalines provides a method for synthesizing 1-R-2-amino-3-heteroarylpyrrolo[2,3-b]quinoxalines, which contain pyridine and quinoline nuclei (Kozynchenko et al., 1990).

Antimicrobial Activities : Research on transition metal complexes of ligands containing quinoline and pyridine terminal groups found these compounds to exhibit antibacterial, antifungal, and pesticide activities (Zhang et al., 2011).

Coordination Behavior and Cytotoxicity : A study on carboxamide palladium(II) complexes, which included N-(quinolin-8-yl)quinoline-2-carboxamide, evaluated their coordination behavior, DNA/BSA interactions, and in vitro cytotoxicity against various cancer cell lines, showing potent cytotoxic effects (Omondi et al., 2021).

Synthesis of Derivatives for Biological Activity : Research on 4 H -pyrano[3,2- c ]quinoline derivatives explored their synthesis and potential biological activities, including antiplasmodial and antifungal properties (Vandekerckhove et al., 2015).

Anticancer Activities : Quinoline compounds, including 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline derivatives, have been studied for their anticancer activities, mechanisms of action, and selective activity against various cancer drug targets (Solomon & Lee, 2011).

Orientations Futures

The future directions for “8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline” could involve further exploration of its potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could be investigated for potential uses in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Propriétés

IUPAC Name |

8-(6-quinolin-8-ylpyridin-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3/c1-6-16-8-4-14-24-22(16)18(10-1)20-12-3-13-21(26-20)19-11-2-7-17-9-5-15-25-23(17)19/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCRCENCVUTAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=NC(=CC=C3)C4=CC=CC5=C4N=CC=C5)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

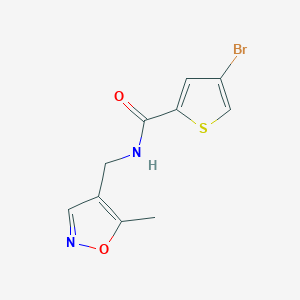

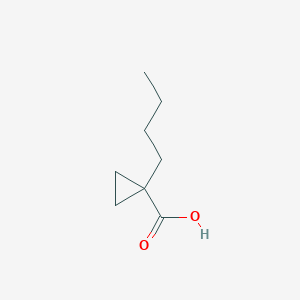

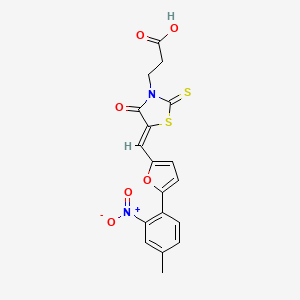

![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)

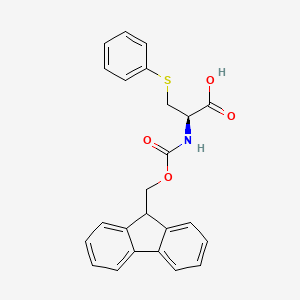

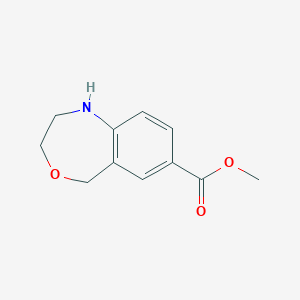

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)

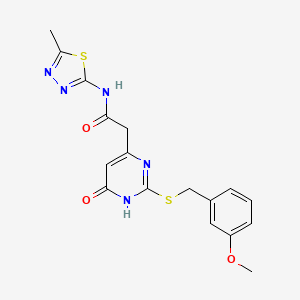

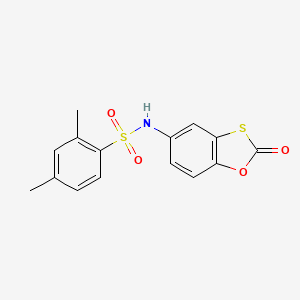

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)